molecular formula C12H12N2O3 B6618172 benzyl 3-isocyanatoazetidine-1-carboxylate CAS No. 1507527-33-4

benzyl 3-isocyanatoazetidine-1-carboxylate

Cat. No.: B6618172
CAS No.: 1507527-33-4
M. Wt: 232.23 g/mol
InChI Key: NRPAPEKFFUPPHW-UHFFFAOYSA-N
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Description

Benzyl 3-isocyanatoazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-isocyanatoazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with isocyanates. One common method is the cyclization of azetidine-1-carboxylate with benzyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-isocyanatoazetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions, leading to the formation of larger ring systems.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Triethylamine, pyridine

    Conditions: Room temperature to moderate heating

Major Products Formed

    Ureas: Formed from the reaction with amines

    Carbamates: Formed from the reaction with alcohols

    Larger Ring Systems: Formed through cycloaddition reactions

Scientific Research Applications

Benzyl 3-isocyanatoazetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 3-isocyanatoazetidine-1-carboxylate involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable urea or carbamate linkages. This reactivity is exploited in various synthetic applications to form new chemical bonds and structures .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-1-carboxylate: A precursor in the synthesis of benzyl 3-isocyanatoazetidine-1-carboxylate.

    Benzyl isocyanate: Another precursor used in the synthesis.

    Other Azetidines: Compounds with similar four-membered ring structures but different substituents.

Uniqueness

This compound is unique due to the presence of both an isocyanate group and an azetidine ring in its structure. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and materials science .

Properties

IUPAC Name

benzyl 3-isocyanatoazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-9-13-11-6-14(7-11)12(16)17-8-10-4-2-1-3-5-10/h1-5,11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPAPEKFFUPPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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